Imidazol-4-ylacetate
Overview
Description
Imidazol-4-ylacetate is conjugate base of imidazol-4-ylacetic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of an imidazol-4-ylacetic acid.
Scientific Research Applications
Synthesis and Chemical Properties : A simple method for synthesizing various 2-imidazol-2-ylacetates has been described, involving the condensation of α-aminoketals with imidates, followed by cyclization under mild conditions (Ha et al., 2006). This process demonstrates the versatility of imidazol-4-ylacetate in chemical synthesis.
Biological Evaluation as NMR Probes : Imidazol-1-ylalkanoic acids, including imidazol-1-ylacetate, have been synthesized and evaluated as extrinsic probes for intracellular and extracellular pH and cell volume determination using 1H NMR. These compounds demonstrated varying degrees of permeability to rat erythrocytes, indicating their potential as diagnostic tools in biological research (Gil et al., 1994).
Crystal Structure Analysis : The zwitterion structure of imidazol-1-ylacetic acids in solid state and solution has been determined, providing valuable insights into the molecular structure and behavior of these compounds (López et al., 1996).
Catalysis Research : The role of this compound ion in the hydrolysis of aryl acetates has been studied, providing direct evidence for the formation of N-acetylimidazole, an important aspect in understanding catalytic mechanisms (Oakenfull, 1970).
Corrosion Inhibition : Imidazole-based molecules, including derivatives of this compound, have been explored as corrosion inhibitors for carbon steel in acid medium. This study highlights the potential industrial applications of these compounds in protecting metals from corrosion (Costa et al., 2021).
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-3-7-4/h2-3H,1H2,(H,6,7)(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKNHOMHKJCEJ-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N2O2- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101292253 | |
Record name | 1H-Imidazole-5-acetic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110493-31-7 | |
Record name | 1H-Imidazole-5-acetic acid, ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=110493-31-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole-5-acetic acid, ion(1-) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101292253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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